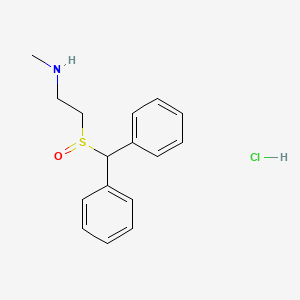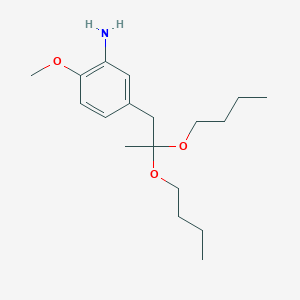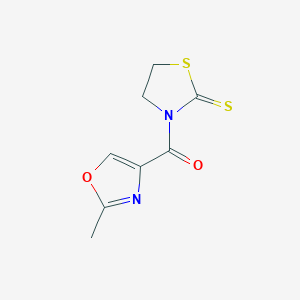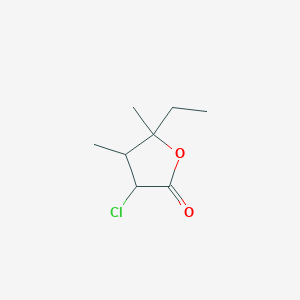![molecular formula C21H25NO2S B14378680 7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid CAS No. 89901-50-8](/img/structure/B14378680.png)
7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is a complex organic compound that features both thiophene and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the pent-1-en-1-yl group and the hept-6-enoic acid chain . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hept-6-enoic acid chain can be reduced to single bonds.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the hept-6-enoic acid chain may produce heptanoic acid derivatives.
Aplicaciones Científicas De Investigación
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene and pyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Known for its anti-inflammatory and antioxidant activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic and anti-tumor activities.
Uniqueness
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is unique due to its specific combination of thiophene and pyridine moieties, along with the pent-1-en-1-yl and hept-6-enoic acid chains. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
89901-50-8 |
|---|---|
Fórmula molecular |
C21H25NO2S |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
7-(5-pent-1-enylthiophen-2-yl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C21H25NO2S/c1-2-3-5-10-18-13-14-20(25-18)19(17-9-8-15-22-16-17)11-6-4-7-12-21(23)24/h5,8-11,13-16H,2-4,6-7,12H2,1H3,(H,23,24) |
Clave InChI |
QBXKOEBZOWBPLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1=CC=C(S1)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



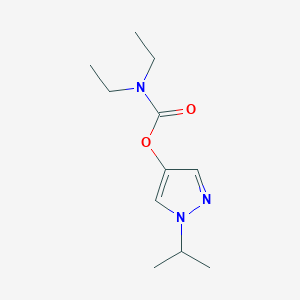
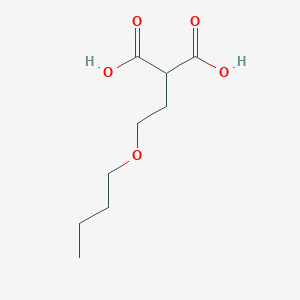
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

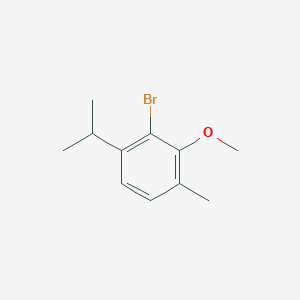
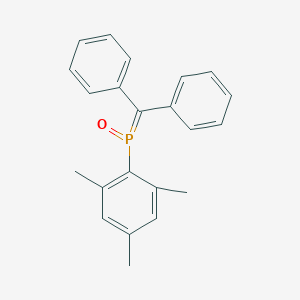

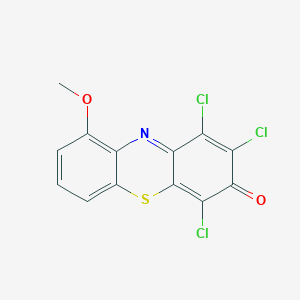
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
